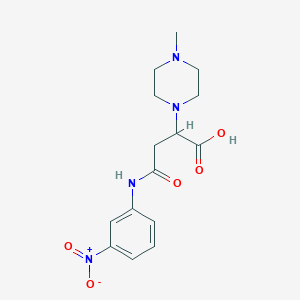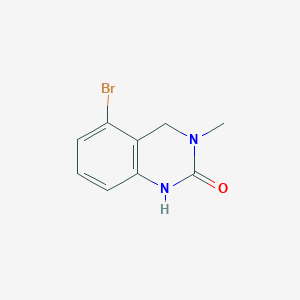
5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one
Descripción general
Descripción
5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (5-Br-3-Me-3,4-dHQ) is an important organic compound belonging to the quinazolinone family. It is a colorless crystalline solid and has a molecular weight of 221.06 g/mol. 5-Br-3-Me-3,4-dHQ has been extensively studied in recent years due to its wide range of applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Aplicaciones Científicas De Investigación
Catalytic Systems and Synthetic Methodologies
One study explores an efficient catalytic system for synthesizing hydroquinazoline derivatives, highlighting the potential of using "5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one" in various synthetic applications. This system demonstrates high yields and offers a solvent-free condition for the synthesis process, making it environmentally friendly and cost-effective (Kefayati, Asghari, & Khanjanian, 2012).
Drug Discovery Intermediates
Another research application involves the synthesis of key intermediates in drug discovery. The compound serves as a crucial intermediate, with improved synthetic routes being developed to enhance the efficiency of its production. This advancement is significant for accelerating the drug discovery process, showcasing the compound's value in medicinal chemistry (Nishimura & Saitoh, 2016).
Novel Catalyst Development
Further research introduces novel catalysts for the synthesis of quinazoline derivatives, where "5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one" derivatives are synthesized through efficient catalytic reactions. These studies not only expand the chemical toolbox for creating quinazoline derivatives but also demonstrate the compound's versatility in facilitating complex chemical transformations (Bahadorikhalili et al., 2018).
Antiviral and Cytotoxic Activities
Another intriguing application is in the field of bioactive molecule synthesis, where derivatives of "5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one" exhibit antiviral and cytotoxic activities. This suggests potential therapeutic applications, indicating the compound's relevance in developing new drugs with antiviral properties (Selvam, Murugesh, & Chandramohan, 2010).
Molecular Docking Studies
Lastly, molecular docking studies of quinazoline derivatives, potentially derived from "5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one," show promise in identifying new anticancer agents. These studies help in understanding the interaction mechanisms with biological targets, furthering the compound's utility in drug design and development (Agbo et al., 2015).
Propiedades
IUPAC Name |
5-bromo-3-methyl-1,4-dihydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-5-6-7(10)3-2-4-8(6)11-9(12)13/h2-4H,5H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMUQIIVLVKCCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC=C2Br)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one | |
CAS RN |
861106-66-3 | |
| Record name | 5-Bromo-3,4-dihydro-3-methylquinazolin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

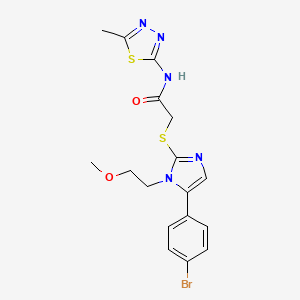
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2894402.png)
![3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2894404.png)
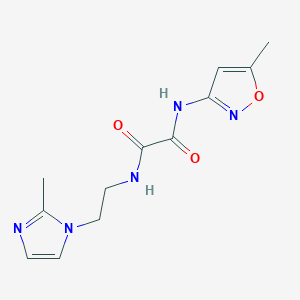
![N-allyl-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2894407.png)
![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2894408.png)
![ethyl 4-(5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2894409.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2894410.png)
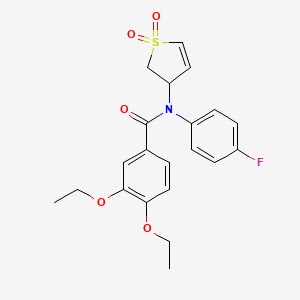
![2-{[(3-Chlorophenyl)amino]methyl}phenol](/img/structure/B2894413.png)
![(3E)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/no-structure.png)
![1-[4-(Ethylsulfanyl)phenyl]ethan-1-one](/img/structure/B2894416.png)
![2-Benzoyl-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridin-3-amine](/img/structure/B2894418.png)
